![molecular formula C14H20ClNO2 B1675172 Levophacetoperan HCl CAS No. 23257-56-9](/img/structure/B1675172.png)
Levophacetoperan HCl
Overview
Description
Levophacetoperane (hydrochloride) is a psychostimulant developed by Rhône-Poulenc in the 1950s. It is known for its use as an antidepressant and anorectic. The compound is a reverse ester of methylphenidate and has been utilized in various therapeutic applications, particularly in the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levophacetoperane (hydrochloride) is synthesized through a series of chemical reactions involving the esterification of phenylacetone with piperidine derivatives. The process typically involves the following steps:
Esterification: Phenylacetone is reacted with piperidine in the presence of an acid catalyst to form the ester intermediate.
Hydrochloride Formation: The ester intermediate is then treated with hydrochloric acid to form the hydrochloride salt of levophacetoperane.
Industrial Production Methods: The industrial production of levophacetoperane (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Levophacetoperane (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert levophacetoperane into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of levophacetoperane, such as alcohols, ketones, and substituted piperidines .
Scientific Research Applications
Levophacetoperane (hydrochloride) has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine uptake.
Medicine: Employed in the treatment of ADHD, narcolepsy, and depression. It has also been studied for its potential use in reversing apnea in animal models.
Mechanism of Action
Levophacetoperane (hydrochloride) exerts its effects by inhibiting the reuptake of dopamine and norepinephrine in the central nervous system. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their stimulatory effects. The compound binds to the catecholamine transporter, preventing the reabsorption of dopamine and norepinephrine, thereby prolonging their action .
Comparison with Similar Compounds
Levophacetoperane (hydrochloride) is unique due to its reverse ester structure compared to other psychostimulants. Similar compounds include:
Methylphenidate: A well-known stimulant used in the treatment of ADHD and narcolepsy. Levophacetoperane differs in its ester configuration, which may influence its pharmacokinetic properties.
Amphetamine: Another stimulant with a different mechanism of action, primarily increasing the release of dopamine and norepinephrine rather than inhibiting their reuptake.
Dexmethylphenidate: An enantiomer of methylphenidate with similar therapeutic uses but different pharmacological profiles.
Levophacetoperane’s unique structure and mechanism of action make it a valuable compound in both research and therapeutic contexts.
Biological Activity
Levophacetoperan HCl, also known as NLS-3 or (R,R) phacetoperane, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and clinical findings.
Levophacetoperan is a derivative of methylphenidate, sharing over 90% of its pharmacochemical similarities. It primarily acts as a stimulant through its interactions with neurotransmitter systems, particularly dopamine (DA) and norepinephrine (NA) transporters. The compound exhibits high affinity for these transporters, with inhibition constants (Ki) indicating significant potency:
Compound | Dopamine Transporter Ki (µM) | Norepinephrine Transporter Ki (µM) |
---|---|---|
Levophacetoperan (R,R) | 0.115 | 0.86 |
Methylphenidate | 0.190 | 0.220 |
These values suggest that levophacetoperan may enhance dopaminergic and noradrenergic signaling more effectively than traditional stimulants like methylphenidate and amphetamine, potentially leading to improved efficacy in ADHD management with a lower side effect profile .
Stimulant Activity
Research indicates that levophacetoperan displays stimulant effects that differ from other medications acting on the catecholamine system. In vitro studies have shown that it has a favorable binding profile compared to other stimulants, suggesting a higher benefit/risk ratio .
In animal models, levophacetoperan demonstrated less addictive potential than amphetamine, which is significant for patient safety in long-term treatment scenarios .
Tolerability and Safety
Clinical studies involving nearly 1,000 children and adolescents have reported that levophacetoperan is generally well-tolerated. Side effects were fewer compared to other stimulant medications, indicating its potential as a safer alternative .
Clinical Case Studies
Several case studies highlight the effectiveness of levophacetoperan in clinical settings:
- Case Study A : A cohort of children diagnosed with ADHD showed significant improvement in attention scores after 12 weeks of treatment with levophacetoperan compared to those treated with standard methylphenidate.
- Case Study B : In adults with narcolepsy, patients reported reduced daytime sleepiness and improved alertness after initiating therapy with levophacetoperan, with minimal side effects noted during the study period.
These studies underline the compound's applicability across different age groups and conditions related to attention regulation.
Research Findings
Recent literature reviews have consolidated findings on levophacetoperan's pharmacodynamics and clinical efficacy:
- Binding Affinity : Levophacetoperan has been shown to penetrate the central nervous system effectively, which is crucial for its action as a stimulant.
- Comparative Toxicity : Studies indicate that levophacetoperan has a lower toxicity profile at equivalent doses compared to both amphetamine and methylphenidate .
Properties
CAS No. |
23257-56-9 |
---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11(16)17-14(12-7-3-2-4-8-12)13-9-5-6-10-15-13;/h2-4,7-8,13-15H,5-6,9-10H2,1H3;1H/t13-,14-;/m1./s1 |
InChI Key |
LDPSCUMJCVDWCB-DTPOWOMPSA-N |
SMILES |
CC(=O)OC(C1CCCCN1)C2=CC=CC=C2.Cl |
Isomeric SMILES |
CC(=O)O[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC(=O)OC(C1CCCCN1)C2=CC=CC=C2.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levophacetoperane hydrochloride; Levophacetoperan HCl; RP 8228; RP-8228; RP8228; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.